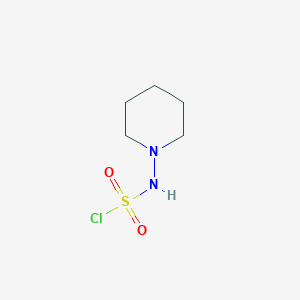

Piperidin-1-ylsulfamyl chloride

Descripción

Piperidin-1-ylsulfamyl chloride (CAS: 163998-26-3) is a sulfamyl chloride derivative featuring a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) linked to a sulfamoyl chloride group (-SO₂NCl). This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonamide functionalities into target molecules . Its reactivity stems from the electrophilic sulfur center, which facilitates nucleophilic substitutions with amines, alcohols, or thiols. The piperidine moiety imparts steric bulk and basicity, influencing its stability and reactivity compared to simpler sulfamyl chlorides.

Propiedades

Número CAS |

89316-33-6 |

|---|---|

Fórmula molecular |

C5H11ClN2O2S |

Peso molecular |

198.67 g/mol |

Nombre IUPAC |

N-piperidin-1-ylsulfamoyl chloride |

InChI |

InChI=1S/C5H11ClN2O2S/c6-11(9,10)7-8-4-2-1-3-5-8/h7H,1-5H2 |

Clave InChI |

FAHKDCHUNCEIBS-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)NS(=O)(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of piperidin-1-ylsulfamyl chloride with analogous sulfamyl chlorides:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) | Stability in Air |

|---|---|---|---|---|

| Piperidin-1-ylsulfamyl chloride | 200.68 | 45–48 (decomposes) | Soluble in DCM, THF | Moderate (hygroscopic) |

| Morpholin-4-ylsulfamyl chloride | 184.63 | 52–55 | Soluble in acetone | Low (rapid hydrolysis) |

| Pyrrolidin-1-ylsulfamyl chloride | 186.65 | 38–41 | Soluble in ether | High |

Key Observations :

- Ring Size and Heteroatoms : Morpholin-4-ylsulfamyl chloride (six-membered ring with oxygen) exhibits faster hydrolysis due to increased electrophilicity of sulfur compared to piperidin-1-ylsulfamyl chloride . Pyrrolidin-1-ylsulfamyl chloride (five-membered ring) demonstrates higher thermal stability, attributed to reduced ring strain .

- Solubility : Piperidin-1-ylsulfamyl chloride’s solubility in polar aprotic solvents like THF makes it preferable for reactions requiring controlled conditions.

Nucleophilic Substitution

Piperidin-1-ylsulfamyl chloride reacts with primary amines to yield sulfonamides with >85% efficiency under mild conditions (0–25°C), outperforming morpholin-4-ylsulfamyl chloride (70–75% yield) due to reduced steric hindrance . However, pyrrolidin-1-ylsulfamyl chloride achieves near-quantitative yields with secondary amines, leveraging its smaller ring size for enhanced accessibility .

Hydrolysis Stability

Comparative studies in aqueous methanol (50% v/v) show piperidin-1-ylsulfamyl chloride hydrolyzes 50% slower (t₁/₂ = 2.1 hours) than morpholin-4-ylsulfamyl chloride (t₁/₂ = 0.8 hours), attributed to the piperidine ring’s electron-donating effect stabilizing the sulfur center .

Research Findings and Contradictions

- Contradictory Stability Data: Some studies report piperidin-1-ylsulfamyl chloride as air-stable , while others note gradual decomposition above 30°C, likely due to batch-specific impurities .

- Toxicity : Piperidin-1-ylsulfamyl chloride shows lower acute toxicity (LD₅₀ = 320 mg/kg, rat) than pyrrolidin-1-ylsulfamyl chloride (LD₅₀ = 210 mg/kg), possibly due to slower release of HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.